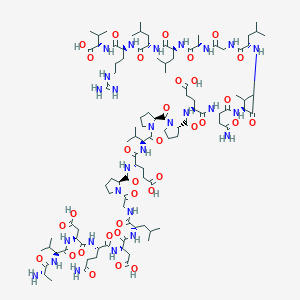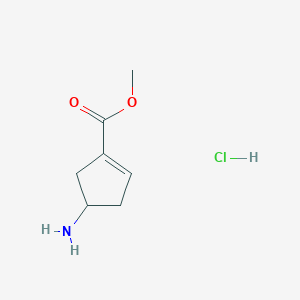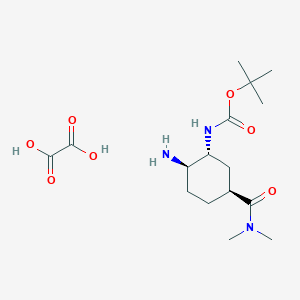![molecular formula C13H10N4OS B1460623 N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide CAS No. 2197064-21-2](/img/structure/B1460623.png)
N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide
描述
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
作用机制
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized for their wide range of applications in medicinal chemistry .
Biochemical Pathways
Related compounds have shown significant anti-proliferative activity against various tumor cell lines , suggesting that they may affect pathways related to cell proliferation and growth.
Result of Action
In vitro anticancer assays have shown that compounds similar to N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide exhibit submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound may have potential antitumor effects.
生化分析
Biochemical Properties
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as Aurora kinase and mammalian target of rapamycin (mTOR), leading to the inhibition of their activity . The interaction with Aurora kinase results in the inhibition of cell cycle progression, while the inhibition of mTOR affects cellular growth and proliferation. Additionally, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide has been found to bind to various proteins, altering their conformation and function, which further influences biochemical pathways .
Cellular Effects
The effects of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide on cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to reduced phosphorylation of downstream targets such as S6 kinase . Furthermore, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide influences gene expression by modulating the activity of transcription factors, resulting in altered expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of Aurora kinase, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of substrates required for cell cycle progression, thereby inducing cell cycle arrest. Additionally, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide interacts with mTOR, inhibiting its activity and subsequently affecting the PI3K/Akt signaling pathway . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound’s effects on cell cycle arrest and gene expression are maintained over time, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity, inhibiting tumor growth and proliferation . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to inhibit key enzymes in the PI3K/Akt/mTOR pathway, affecting metabolic flux and altering metabolite levels . Additionally, it interacts with enzymes involved in the regulation of cellular energy homeostasis, further influencing metabolic processes . These interactions highlight the compound’s potential to modulate metabolic pathways and impact cellular metabolism.
Transport and Distribution
The transport and distribution of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution pattern of the compound suggests its potential for targeted therapeutic applications.
Subcellular Localization
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide exhibits specific subcellular localization, which is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action . The subcellular localization of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide underscores its potential for precise modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide typically involves the condensation of imidazo[1,2-a]pyridine-6-carbaldehyde with thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene moiety, which also display a range of pharmacological properties.
Uniqueness
N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide is unique due to the combination of the imidazo[1,2-a]pyridine and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
IUPAC Name |
N-[(E)-imidazo[1,2-a]pyridin-6-ylmethylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(11-2-1-7-19-11)16-15-8-10-3-4-12-14-5-6-17(12)9-10/h1-9H,(H,16,18)/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHVTJOTSAWHOU-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CN3C=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CN3C=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


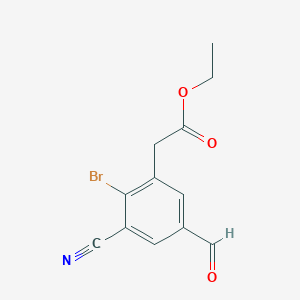


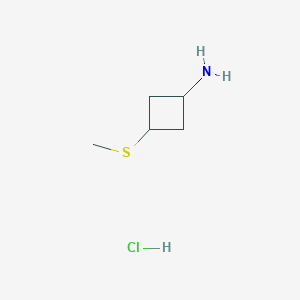
![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)



